The synthesis of 4-Isopropylamino-3-nitro-benzoic acid methyl ester typically involves several key steps:
The molecular structure of 4-Isopropylamino-3-nitro-benzoic acid methyl ester can be described as follows:
InChI=1S/C11H14N2O4/c1-7(2)12-9-5-4-8(11(14)17-3)6-10(9)13(15)16/h4-7,12H,1-3H3
.4-Isopropylamino-3-nitro-benzoic acid methyl ester can participate in various chemical reactions:
The mechanism of action for 4-Isopropylamino-3-nitro-benzoic acid methyl ester involves its interaction with biological targets:
The exact targets and pathways modulated by this compound depend on its specific application, whether in medicinal chemistry or biochemical research .
The physical and chemical properties of 4-Isopropylamino-3-nitro-benzoic acid methyl ester include:
4-Isopropylamino-3-nitro-benzoic acid methyl ester has diverse applications across several fields:
The compound's unique structure allows it to be studied for enzyme inhibition and protein interactions, providing insights into biochemical pathways and therapeutic potentials.
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7